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Compound of Interest

Compound Name: Diethyl ethylphosphonate

Cat. No.: B117055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
ethylphosphonate (CAS No: 78-38-6), a compound of interest in various chemical and

pharmaceutical applications. This document details its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance

identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of Diethyl
ethylphosphonate. The following sections present the data for ¹H, ¹³C, and ³¹P NMR

spectroscopy.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Diethyl ethylphosphonate is characterized by four distinct signals

corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Diethyl Ethylphosphonate (Solvent: CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.11 dq 4H 7.1, 7.1 O-CH₂-CH₃

1.74 dq 2H 18.1, 7.6 P-CH₂-CH₃

1.33 t 6H 7.1 O-CH₂-CH₃

1.17 dt 3H 20.0, 7.6 P-CH₂-CH₃

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of Diethyl ethylphosphonate shows four signals,

corresponding to the four distinct carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for Diethyl Ethylphosphonate (Solvent: CDCl₃)

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

61.5 d, J(C-P) = 6.5 O-CH₂-CH₃

18.8 d, J(C-P) = 141.9 P-CH₂-CH₃

16.5 d, J(C-P) = 5.9 O-CH₂-CH₃

6.6 d, J(C-P) = 6.9 P-CH₂-CH₃

³¹P NMR Spectroscopy
The ³¹P NMR spectrum of Diethyl ethylphosphonate exhibits a single resonance, confirming

the presence of one phosphorus atom in a specific chemical environment.

Table 3: ³¹P NMR Spectroscopic Data for Diethyl Ethylphosphonate
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Chemical Shift (δ) ppm Solvent Reference

~30.1 Not specified 85% H₃PO₄

34.19 CDCl₃ Not specified

Data sourced from SpectraBase and other chemical databases.[2][3]

Infrared (IR) Spectroscopy
The IR spectrum of Diethyl ethylphosphonate reveals characteristic absorption bands

corresponding to the various functional groups present in the molecule.

Table 4: IR Spectroscopic Data for Diethyl Ethylphosphonate

Wavenumber (cm⁻¹) Intensity Assignment

2980 Strong C-H stretch (alkane)

1240 Strong P=O stretch (phosphoryl)

1030 Strong P-O-C stretch

960 Medium P-C stretch

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Diethyl ethylphosphonate results in a

distinct fragmentation pattern that can be used for its identification. The molecular ion peak is

observed at m/z 166.[4]

Table 5: Mass Spectrometry Data for Diethyl Ethylphosphonate
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m/z Relative Intensity (%) Proposed Fragment Ion

166 16.9 [M]⁺ (Molecular Ion)

139 53.7 [M - C₂H₅]⁺

138 33.6 [M - C₂H₆]⁺

122 22.6 [M - C₂H₅O]⁺

111 100.0
[M - C₂H₅O - H]⁺ or

[PO(OC₂H₅)₂]⁺

93 68.4 [P(O)(OH)(OC₂H₅)]⁺

81 20.8 [P(O)(OH)₂]⁺

65 30.2 [PO₂H₂]⁺

Data sourced from ChemicalBook and PubChem.[4][5]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: A solution of Diethyl ethylphosphonate (10-20 mg) is prepared in

deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse sequence: zg30

Number of scans: 16
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Relaxation delay: 1.0 s

Acquisition time: 3.98 s

¹³C NMR:

Pulse sequence: zgpg30 (proton decoupled)

Number of scans: 1024

Relaxation delay: 2.0 s

³¹P NMR:

Pulse sequence: zgpg30 (proton decoupled)

Number of scans: 64

Relaxation delay: 2.0 s

Reference: 85% H₃PO₄ (external)

Infrared (IR) Spectroscopy
Instrumentation and Method:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Method: Attenuated Total Reflectance (ATR). A small drop of neat Diethyl
ethylphosphonate is placed directly onto the ATR crystal.

Data Acquisition:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16
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A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement.

Mass Spectrometry (MS)
Instrumentation and Method:

Spectrometer: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Ionization Method: Electron Ionization (EI) at 70 eV.

GC Conditions:

Injector temperature: 250 °C

Oven program: Initial temperature 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

Carrier gas: Helium

MS Conditions:

Ion source temperature: 230 °C

Mass range: m/z 40-400

Visualizations
The following diagrams illustrate the key spectroscopic analysis workflows and structural

information.
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General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.
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Characteristic IR Vibrations of Diethyl ethylphosphonate

Stretching Vibrations Other Vibrations

Diethyl ethylphosphonate

C-H stretch
(~2980 cm⁻¹)

P=O stretch
(~1240 cm⁻¹)

P-O-C stretch
(~1030 cm⁻¹)

P-C stretch
(~960 cm⁻¹)
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Characteristic IR vibrations of the molecule.

Key Fragmentation Pathways of Diethyl ethylphosphonate in EI-MS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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